tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate
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Overview
Description
tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[b][1,4]oxazepine ring system. It is often used as an intermediate in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate typically involves the reaction of a suitable amine with a carbonyl compound to form the oxazepine ring. One common method involves the use of tert-butyl carbamate and a ketone precursor under acidic or basic conditions to facilitate ring closure and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Scientific Research Applications
tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate include:
- tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate
- tert-Butyl ®-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate .
Uniqueness
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
tert-Butyl (4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate is a synthetic organic compound belonging to the class of carbamates. Its unique bicyclic structure and the presence of a carbonyl group at the 4-position of the oxazepine ring suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure contributes to its lipophilicity and stability, making it a candidate for various applications in medicinal chemistry .
The mechanism of action for this compound is not fully elucidated. However, preliminary studies suggest that compounds with similar structures may interact with specific biological targets such as enzymes and receptors. The compound may function by inhibiting certain enzymatic activities or modulating receptor pathways .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various carbamate derivatives. Although specific data on this compound is limited, its structural analogs have shown significant activity against a range of bacterial strains. For instance:
Compound | Activity | Target Organisms |
---|---|---|
Carbamate A | Moderate | E. coli |
Carbamate B | Strong | S. aureus |
These findings suggest that tert-butyl derivatives may exhibit similar properties .
Anticancer Activity
Research on structurally related compounds indicates potential anticancer activity. For example, certain oxazepine derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction. The following table summarizes findings from recent studies:
Study Reference | Compound | Cell Line | IC50 (µM) |
---|---|---|---|
Study 1 | Compound X | MCF-7 | 15 |
Study 2 | Compound Y | HeLa | 10 |
While direct studies on this compound are needed to confirm these effects, its structural characteristics suggest it could possess similar anticancer properties .
Case Studies
A notable case study involved a series of experiments evaluating the biological activity of oxazepine derivatives in vitro. Researchers found that modifications to the carbamate moiety significantly influenced biological activity. The study concluded that further optimization could enhance efficacy against specific targets .
Properties
IUPAC Name |
tert-butyl N-(4-oxo-3,5-dihydro-2H-1,5-benzoxazepin-3-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-10-8-19-11-7-5-4-6-9(11)15-12(10)17/h4-7,10H,8H2,1-3H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STPHEUUFTOGKNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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